molecular formula C20H17ClF2N2O3S B2982034 (4-(3-chloro-4-fluorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone CAS No. 1251624-71-1

(4-(3-chloro-4-fluorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone

Cat. No. B2982034
CAS RN: 1251624-71-1
M. Wt: 438.87
InChI Key: HMSPSNIRLNMAJJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazine and piperidine rings would likely contribute to the rigidity of the molecule, while the fluorine and chlorine atoms could influence its electronic properties. The ketone group could also play a role in the reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. The benzothiazine and piperidine rings might undergo reactions typical for these types of structures, such as electrophilic aromatic substitution or nucleophilic substitution. The ketone group could be involved in reactions such as reduction or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine and chlorine atoms could affect its polarity, solubility, and boiling and melting points. The benzothiazine and piperidine rings could contribute to its stability and rigidity .

Scientific Research Applications

Structural Characterization and Biological Activity

  • Structural Exploration and Antiproliferative Activity : Compounds with structural features similar to the queried molecule have been synthesized and characterized for their potential biological activities. For instance, the synthesis and structural exploration of a novel bioactive heterocycle, closely related in structural complexity, was evaluated for antiproliferative activity. The structure was characterized using various spectroscopic techniques, and its stability was analyzed through inter and intra-molecular hydrogen bonds, offering insights into its potential biological activity (Prasad et al., 2018).

  • Antitubercular Activities : Another area of research involves evaluating similar compounds for their antitubercular activities. For example, a series of compounds were synthesized and their in vitro activity against Mycobacterium tuberculosis was assessed, demonstrating the potential of these structures in contributing to the development of new antitubercular agents (Bisht et al., 2010).

Molecular Structure and Theoretical Studies

  • Crystal Structure and DFT Studies : The crystal structure of related compounds has been elucidated, and density functional theory (DFT) calculations were employed to optimize structural coordinates. Such studies provide a foundation for understanding the electronic properties and reactivity of similar molecules, aiding in the design of compounds with desired properties (Huang et al., 2021).

Pharmacological Potential

  • 5-HT1A Receptor Activation : Research into compounds with related structural elements has revealed their role in activating 5-HT1A receptors, demonstrating a potential curative-like action on pathological pain, such as allodynia following spinal cord injury. This highlights the potential therapeutic applications of such compounds in neuropathic pain management (Colpaert et al., 2004).

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its reactivity, toxicity, and potential for exposure. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and physical and chemical properties in more detail. If it has biological activity, it could also be interesting to investigate its mechanism of action and potential applications .

properties

IUPAC Name

[4-(3-chloro-4-fluorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClF2N2O3S/c21-15-11-14(5-6-16(15)23)25-12-19(20(26)24-8-2-1-3-9-24)29(27,28)18-7-4-13(22)10-17(18)25/h4-7,10-12H,1-3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSPSNIRLNMAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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